Guar gum base-hydrolyzed

Description

Properties

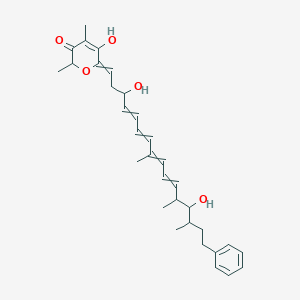

Molecular Formula |

C32H42O5 |

|---|---|

Molecular Weight |

506.7 g/mol |

IUPAC Name |

6-(3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene)-5-hydroxy-2,4-dimethylpyran-3-one |

InChI |

InChI=1S/C32H42O5/c1-22(13-11-14-23(2)30(34)24(3)18-19-27-15-7-6-8-16-27)12-9-10-17-28(33)20-21-29-32(36)25(4)31(35)26(5)37-29/h6-17,21,23-24,26,28,30,33-34,36H,18-20H2,1-5H3 |

InChI Key |

MFUOANGVUFFOHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)C(=C(C(=CCC(C=CC=CC(=CC=CC(C)C(C(C)CCC2=CC=CC=C2)O)C)O)O1)O)C |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Hydrolyzed Guar Gum

Enzymatic Hydrolysis Processes

Enzymatic hydrolysis is a highly specific and controlled method for the depolymerization of guar (B607891) gum, favored for its mild reaction conditions and the ability to target specific linkages within the polysaccharide structure. This process results in partially hydrolyzed guar gum (PHGG), which retains the basic chemical structure of the native gum but exhibits significantly lower viscosity. nih.govnih.gov

Enzyme Selection and Specificity

The choice of enzyme is critical as it dictates the specific bonds that are cleaved in the guar gum structure, thereby influencing the properties of the final hydrolyzed product. Guar gum consists of a linear backbone of β-1,4-linked D-mannopyranosyl units with single α-1,6-linked D-galactopyranosyl units as side chains.

β-Mannanase: This is the most crucial enzyme for the hydrolysis of the guar gum backbone. It specifically cleaves the β-1,4-mannosidic linkages between mannose units, leading to a significant reduction in the polymer's molecular weight and viscosity. nih.govnih.gov The action of β-mannanase is fundamental to the production of low-viscosity PHGG.

α-Galactosidase: This enzyme targets the α-1,6-glycosidic bonds that attach the galactose side chains to the mannan (B1593421) backbone. The removal of these galactose units can expose more of the mannan backbone to the action of β-mannanase, leading to a more efficient and extensive hydrolysis. The synergistic action of α-galactosidase and β-mannanase can, therefore, accelerate the degradation of guar gum.

Cellulase (B1617823): While the primary backbone of guar gum is mannan, some commercial preparations may contain cellulosic impurities. More importantly, cellulases often exhibit side activities, including mannanase (B13387028) activity, or can act on the mannan backbone itself, albeit typically less specifically than dedicated mannanases. The use of cellulase from sources like Aspergillus niger has been shown to effectively reduce the viscosity of guar gum solutions. nih.govresearchgate.net

Pectinase (B1165727): Similar to cellulase, pectinase preparations can contain other enzymatic activities that contribute to the hydrolysis of guar gum. Pectinase treatment has been reported to cause a significant reduction in the viscosity of guar gum solutions, indicating its utility in the depolymerization process. nih.gov

Optimization of Hydrolytic Reaction Parameters

The efficiency of enzymatic hydrolysis is highly dependent on several key parameters. Optimization of these factors is crucial for achieving the desired degree of hydrolysis and the final product characteristics in a cost-effective manner.

| Parameter | Range Studied | Optimal Condition for Viscosity Reduction | Reference |

| pH | 3–7 | 6 | nih.gov |

| Temperature (°C) | 20–60 | 50 | nih.gov |

| Reaction Time (h) | 1–5 | 4 | nih.gov |

| Enzyme Concentration (mg/g) | 0.25–1.25 | 1.00 | nih.gov |

pH: The pH of the reaction medium directly affects the enzyme's activity and stability. For cellulase from Aspergillus niger, a pH of 6 was found to be optimal for achieving maximum viscosity reduction. nih.gov

Temperature: Enzyme activity is also temperature-dependent, with an optimal temperature at which the enzyme exhibits maximum catalytic efficiency. For the same cellulase, 50°C was identified as the optimal temperature. nih.gov

Reaction Time: The duration of the hydrolysis process determines the extent of depolymerization. A longer reaction time generally leads to a lower molecular weight and viscosity, up to a certain point where the enzyme's activity may decrease or the substrate becomes limited. A reaction time of 4 hours was found to be optimal in one study. nih.gov

Enzyme Concentration: The concentration of the enzyme influences the rate of the reaction. A higher enzyme concentration typically leads to a faster reduction in viscosity. A cellulase concentration of 1.00 mg/g of guar gum was determined to be the most effective in a response surface methodology study. nih.gov

Kinetics and Mechanistic Studies of Enzymatic Depolymerization

The kinetics of the enzymatic hydrolysis of guar gum can be described by established models, with the Michaelis-Menten model being particularly relevant. acs.org This model describes the relationship between the initial reaction rate, the substrate concentration, and the maximum reaction rate.

The depolymerization process can be viewed in stages. Initially, the reaction often follows zero-order kinetics, where the rate of reaction is independent of the substrate concentration. As the hydrolysis proceeds and the substrate concentration decreases, the kinetics tend to shift towards first-order, where the reaction rate is proportional to the substrate concentration. acs.org

Mathematical models have been developed to predict the changes in molecular weight distribution during enzymatic depolymerization. These models take into account the branched nature of guar gum and the different types of bonds available for enzymatic cleavage. acs.org The polydispersity index (PDI), a measure of the distribution of molecular weights in a polymer sample, has been observed to initially increase and then decrease as the hydrolysis progresses. acs.org

Novel Enzymatic Approaches and Biocatalysis for Targeted Hydrolysis

Research into more efficient and controlled hydrolysis methods is ongoing. One promising area is the use of immobilized enzymes. Cross-linked enzyme aggregates (CLEAs) of β-mannanase have been developed. This approach offers several advantages, including enhanced stability of the enzyme over a wider range of pH and temperature, as well as the potential for enzyme reuse, which can significantly reduce processing costs.

Another novel approach involves the use of an induced electric field (IEF) to assist in the hydrolysis process. IEF-assisted hydrolysis has been shown to accelerate the degradation of guar gum, with the rate of hydrolysis being directly related to the electrical conductivity of the medium. nih.gov This method can enhance energy efficiency and lead to a more rapid reduction in molecular weight. nih.gov

Acid-Mediated Hydrolysis

Acid hydrolysis offers a chemically-driven alternative to enzymatic methods for the depolymerization of guar gum. This process involves the use of acids to cleave the glycosidic bonds in the polysaccharide chain.

Influence of Acid Type and Concentration

The type and concentration of the acid used are critical factors that determine the rate and extent of hydrolysis, as well as the properties of the resulting hydrolyzed guar gum.

Hydrochloric Acid (HCl): Studies have been conducted using hydrochloric acid at various concentrations to achieve partial hydrolysis of guar gum. The conditions for preparing PHGG using HCl have been optimized, with one study identifying an acidolysis temperature of 40°C, a reaction time of 4 hours, and an ethanol (B145695) mass concentration of 61% as favorable conditions. researchgate.netscientific.net Acid hydrolysis with HCl has been shown to decrease the freeze-thaw stability and expansion capability of the resulting product. researchgate.netscientific.net

Sulfuric Acid (H₂SO₄): Sulfuric acid has also been utilized for the acid hydrolysis of polysaccharides. For instance, in the context of other plant-based materials, dilute sulfuric acid has been used to reduce the crystallinity of cellulose (B213188) and break down hemicellulose. researchgate.net While specific comparative studies on guar gum are less common in the provided results, the principles of acid catalysis suggest that both strong acids can effectively hydrolyze the glycosidic bonds, with potential differences in reaction rates and side product formation.

Control of Reaction Parameters (e.g., Temperature, Time)

The depolymerization of guar gum into its hydrolyzed form is highly dependent on the precise control of reaction parameters. The extent of molecular weight reduction and the final viscosity of the product are directly influenced by variables such as temperature, reaction time, pH, and catalyst concentration. Different hydrolysis methods, such as enzymatic and acid hydrolysis, require distinct optimal conditions to achieve desired product characteristics.

In enzymatic hydrolysis, parameters are optimized to maximize enzyme activity and, consequently, viscosity reduction. Research using response surface methodology has identified optimal conditions for various enzymes. For instance, using a cellulase enzyme, a maximum reduction in viscosity was achieved at a temperature of 50°C, a reaction time of 4 hours, a pH of 6, and an enzyme concentration of 1.00 mg/g. Another study found similar optimal conditions, citing a temperature of 49.84°C, a time of 3.99 hours, a pH of 5.59, and a cellulase concentration of 0.19 mg/g to obtain a low viscosity product. researchgate.net The interplay between these factors is crucial; for example, at a lower temperature of 30°C, the effect of enzyme concentration on viscosity reduction is more pronounced than at 50°C.

Acid hydrolysis also necessitates stringent control over reaction conditions to prevent complete degradation into monosaccharides. dntb.gov.ua Key parameters include temperature, time, and the concentration of the acid and solvent. One study identified the optimal conditions for preparing partially hydrolyzed guar gum (PHGG) via acidolysis in a solvent method as a temperature of 40°C for 4 hours with an ethanol mass concentration of 61%. mdpi.com The stability of guar gum under acidic conditions is temperature-dependent; the polymer is stable at pH 2.0 at 25°C, but requires a pH of 3.5 to remain stable at 50°C. Prolonged heating, especially at lower pH values, leads to degradation. rheosense.com

The following table summarizes optimized reaction parameters from various studies for achieving significant viscosity reduction in guar gum.

| Hydrolysis Method | Parameter | Value | Source |

| Enzymatic (Cellulase) | Temperature | 50 °C | |

| Time | 4 hours | ||

| pH | 6 | ||

| Enzyme Concentration | 1.00 mg/g | ||

| Enzymatic (Cellulase) | Temperature | 49.84 °C | researchgate.net |

| Time | 3.99 hours | researchgate.net | |

| pH | 5.59 | researchgate.net | |

| Enzyme Concentration | 0.19 mg/g | researchgate.net | |

| Acid (HCl in Ethanol) | Temperature | 40 °C | mdpi.com |

| Time | 4 hours | mdpi.com | |

| Solvent | 61% Ethanol | mdpi.com | |

| Hydrothermal (No Catalyst) | Temperature | 200 °C | researchgate.net |

| Time | 7 minutes | researchgate.net |

Fundamental Mechanism of Glycosidic Linkage Cleavage under Acidic Conditions

The backbone of guar gum consists of a linear chain of β-1,4-linked D-mannopyranosyl units. The depolymerization of guar gum under acidic conditions proceeds via the hydrolysis of these glycosidic linkages. This chemical reaction is a random scission process that follows first-order kinetics.

The fundamental mechanism involves the protonation of the glycosidic oxygen atom, which connects two mannose units. This step is followed by the cleavage of the C-O bond, leading to the formation of a carbocation at the C1 position (the anomeric carbon) of one mannose residue and a free hydroxyl group on the C4 position of the adjacent residue. The carbocation intermediate is then attacked by a water molecule, resulting in the formation of a new reducing end on the cleaved polysaccharide chain.

Alkaline Hydrolysis Procedures

Alkaline hydrolysis is a less commonly documented method for the depolymerization of guar gum compared to enzymatic or acidic treatments. The stability of guar gum solutions over a wide pH range, typically up to 10.5, means that degradation under basic conditions requires specific and often harsh reaction parameters. nottingham.ac.uk The primary mechanisms for polysaccharide degradation under alkaline conditions are the "peeling" reaction, which is a stepwise degradation from the reducing end of the polymer, and the direct alkaline hydrolysis of glycosidic linkages within the chain. researchgate.net

Effects of Base Type and Concentration

The type and concentration of the base are critical factors in alkaline hydrolysis. While extensive comparative studies on different bases for guar gum hydrolysis are scarce in the literature, specific examples provide insight. One documented procedure utilizes a saturated solution of barium hydroxide (B78521) [Ba(OH)₂] to achieve depolymerization. nih.gov In this method, the high concentration of hydroxide ions facilitates the cleavage of glycosidic bonds.

In the context of derivatization, such as carboxymethylation, strong bases like sodium hydroxide (NaOH) are used to deprotonate the hydroxyl groups on the guar gum backbone, forming highly reactive alkoxides. researchgate.net While the primary goal is to add functional groups, this process demonstrates the reactivity of guar gum under strong alkaline conditions, which can also contribute to the hydrolytic cleavage of the polymer chain. The decrease in the molecular weight of polysaccharides under alkaline conditions is attributed to the cleavage of these glycosidic bonds. researchgate.net

Reaction Conditions and Process Control

Process control in alkaline hydrolysis involves managing temperature and reaction time to control the extent of depolymerization. In a procedure using a saturated barium hydroxide solution, the reaction is carried out at an elevated temperature of 100°C for a prolonged period of 8 hours. nih.gov These conditions are significantly more intense than those typically used for acid or enzymatic hydrolysis, underscoring the relative stability of guar gum in alkaline media.

Following the reaction, neutralization is a critical step. For the hydrolysis with barium hydroxide, the resulting mixture is neutralized with sulfuric acid (H₂SO₄). This not only stops the degradation reaction by lowering the pH but also precipitates the barium ions as insoluble barium sulfate (B86663) (BaSO₄), which can then be removed through filtration. The final product is then washed, typically with ethanol, and dried to yield the hydrolyzed guar gum powder. nih.gov The rigorous control of these steps is essential to obtain a product with the desired molecular weight and properties.

Physical and Hybrid Hydrolytic Methods

Beyond chemical methods, physical techniques such as irradiation, microwave, and ultrasonication are employed to depolymerize guar gum. researchgate.netcdnsciencepub.com These methods often rely on the generation of high energy or reactive species to induce chain scission. Hybrid methods, which combine physical and chemical approaches, have also been shown to be highly effective.

For instance, ultrasound-assisted depolymerization can be enhanced by the presence of initiators like potassium persulfate (KPS). nih.gov Similarly, hydrodynamic cavitation, a process involving the formation and collapse of cavities in a fluid, has been used to reduce the viscosity of guar gum solutions. The effectiveness of hydrodynamic cavitation is significantly increased with the addition of KPS, achieving a 96% reduction in viscosity. researchgate.net Combining microwave irradiation with ultrasound treatment has also been investigated, with findings indicating that the sequence of application (microwave followed by ultrasound) impacts the extent of depolymerization. nih.gov

Irradiation-Induced Depolymerization

Gamma irradiation is an effective physical method for the depolymerization of guar gum. When guar gum, either in powder form or in an aqueous solution, is exposed to gamma rays from a source like Cobalt-60, the high energy cleaves the glycosidic bonds of the polysaccharide. iwaponline.com This results in a reduction of the polymer's molecular weight and a corresponding decrease in the viscosity of its solutions. researchgate.net

The extent of depolymerization is directly proportional to the absorbed irradiation dose; as the dose increases, the molecular weight of the guar gum decreases progressively. iwaponline.com While the fundamental structure of the polysaccharide remains largely unchanged at the functional group level, as confirmed by FTIR spectroscopy, the chain scission is significant. iwaponline.com This process offers a method for producing low-viscosity hydrolyzed guar gum without the use of chemical reagents. researchgate.net The resulting radiation-depolymerized guar gum has been found to be an effective material in applications such as the microencapsulation of flavors. researchgate.net

The following table presents research findings on the effect of gamma irradiation dose on the properties of guar gum.

| Irradiation Dose (kGy) | Sample Form | Observed Effect | Source |

| 2.5 - 50 | Powder & Aqueous Solution | Molecular weight decreased gradually with increasing dose. | iwaponline.com |

| 40 | Powder | FTIR spectra showed main peaks at lower intensity and new peaks at 1220, 1074, and 1012 cm⁻¹. | iwaponline.com |

| 50 | Powder | FTIR peaks appeared in the same region as control but with much larger intensity. | iwaponline.com |

| > 5 | Aqueous Solution | Resultant product exhibits Newtonian behavior (loss of pseudoplasticity). | dntb.gov.ua |

Microwave-Assisted Hydrolysis

Microwave-assisted hydrolysis has emerged as a rapid and efficient method for the depolymerization of guar gum. This technique utilizes microwave energy to accelerate the breakdown of the polysaccharide chains, often in the presence of a free-radical initiator. Unlike conventional thermal methods, microwave heating is characterized by its volumetric and uniform heating, which can lead to shorter reaction times and more consistent product quality.

The process typically involves creating a suspension of guar gum in an aqueous solution containing a free radical initiator, such as hydrogen peroxide or potassium persulfate. researchgate.net This mixture is then subjected to microwave irradiation. The microwave energy promotes the decomposition of the initiator, generating free radicals that attack and cleave the β-1,4-linked mannan backbone of the guar gum polymer. This results in a significant reduction in the molecular weight and, consequently, the intrinsic viscosity of the gum. researchgate.net Research has demonstrated that microwave-mediated degradation can effectively produce lower molecular weight guar gum fragments. researchgate.net The properties of the resulting hydrolyzed guar gum can be controlled by adjusting parameters such as microwave power, irradiation time, and the concentration of the free radical initiator.

Table 1: Comparative Research Findings on Microwave-Mediated Guar Gum Degradation

| Method | Reagent | Key Finding | Reference |

|---|---|---|---|

| Microwave-Mediated Free Radical Degradation | Potassium Persulfate or Hydrogen Peroxide | Effective in preparing lower molecular weight fragments by mixing guar gum powder with water containing the reagent and applying microwave heating. | researchgate.net |

| Traditional Oxidation | Hydrogen Peroxide | Application of H₂O₂ to a 1% guar gum solution for 3 hours resulted in a 30.23% decrease in viscosity. | researchgate.net |

| Traditional Oxidation | Potassium Persulfate | Application of K₂S₂O₈ to a 1% guar gum solution for 3 hours resulted in a 71.32% decrease in viscosity, showing a more significant impact than H₂O₂. | researchgate.net |

Ultrasonication-Enhanced Hydrolysis

Ultrasonication-enhanced hydrolysis is another advanced physical method used to modify guar gum. This technique employs high-frequency sound waves (ultrasound) to induce cavitation in the aqueous guar gum solution. The formation and collapse of microscopic bubbles generate intense localized pressure and temperature gradients, leading to hydrodynamic shear forces that can mechanically break the glycosidic bonds of the polysaccharide.

Table 2: Impact of Ultrasonication on Thermodynamic Parameters of Enzymatic Guar Gum Hydrolysis

| Thermodynamic Parameter | Percentage Reduction with Ultrasound | Reference |

|---|---|---|

| Activation Energy (Ea) | 47% | nih.gov |

| Enthalpy (ΔH) | 50% | nih.gov |

| Entropy (ΔS) | 65% | nih.gov |

| Free Energy (ΔG) | 1.97% | nih.gov |

Integrated and Combined Hydrolytic Approaches

Ultrasound-assisted enzymatic hydrolysis is a particularly effective integrated method. nih.gov The mechanical effects of ultrasound can disrupt the complex structure of the guar gum, increasing the accessibility of the polymer chains to enzymatic attack. mdpi.com This synergy leads to a faster and more efficient reduction in viscosity and molecular weight than either method could achieve alone. nih.gov For instance, applying ultrasound during the enzymatic hydrolysis of guar gum with cellulase significantly enhances the depolymerization rate. nih.gov

Another combined approach involves the use of multiple enzymes with complementary activities. For example, a combination of β-mannanase and α-galactosidase can be used for the synergistic hydrolysis of guar gum. google.com The α-galactosidase first cleaves the galactose side chains from the main backbone. This action exposes more sites on the mannan chain for the β-mannanase to act upon, facilitating a more thorough degradation of the polymer into soluble dietary fiber and mannan-oligosaccharides. google.com Research has shown that optimizing enzymatic hydrolysis parameters—such as pH, temperature, time, and enzyme concentration—is crucial for maximizing viscosity reduction. nih.govcapes.gov.br For cellulase, optimal conditions have been identified as a pH of 6, a temperature of 50°C, a hydrolysis time of 4 hours, and an enzyme concentration of 1.00 mg/g. nih.govcapes.gov.brresearchgate.net

Table 3: Optimized Conditions for Enzymatic Hydrolysis of Guar Gum

| Parameter | Optimal Value | Enzyme | Reference |

|---|---|---|---|

| pH | 6 | Cellulase | nih.govcapes.gov.brresearchgate.net |

| Temperature | 50 °C | Cellulase | nih.govcapes.gov.brresearchgate.net |

| Hydrolysis Time | 4 hours | Cellulase | nih.govcapes.gov.brresearchgate.net |

| Enzyme Concentration | 1.00 mg/g | Cellulase | nih.govcapes.gov.brresearchgate.net |

Structural and Molecular Characterization of Hydrolyzed Guar Gum

Molecular Weight and Polydispersity Analysis

The process of hydrolysis, whether enzymatic or chemical, cleaves the long polysaccharide chains of native guar (B607891) gum into smaller fragments. nih.govresearchgate.net This reduction in molecular size is a defining characteristic of hydrolyzed guar gum and is quantified using several analytical methods.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. jordilabs.com In GPC, a solution of the polymer is passed through a column packed with porous gel beads. Larger molecules, unable to enter the pores, travel a shorter path and elute first, while smaller molecules penetrate the pores to varying degrees and have a longer retention time. jordilabs.com This separation based on hydrodynamic volume allows for the determination of the molecular weight distribution, including the weight average molecular weight (Mw), number average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn).

Studies have shown that the GPC profiles of hydrolyzed guar gum are shifted to longer retention times compared to native guar gum, indicating a decrease in molar mass. ubm.ro For instance, the molecular weight of native guar gum can be in the range of 2,000 to 3,000 kDa, while partially hydrolyzed guar gum can have a molecular weight of approximately 5,000 to 10,000 Da. barc.gov.in Another source indicates an average molecular weight of about 20,000 Daltons for a specific partially hydrolyzed guar gum product. nestlehealthscience.commdpi.com Acid hydrolysis has been shown to significantly lower the molar mass of the resulting hydrolysates. ubm.ro The polydispersity index for acid-hydrolyzed guar gum samples has been reported to be close to 3.

Table 1: Molecular Weight of Native and Hydrolyzed Guar Gum Determined by GPC

| Sample | Weight Average Molecular Weight (Mw) | Reference |

|---|---|---|

| Native Guar Gum | 889,742.06 Da | bohrium.comnih.govresearchgate.net |

| Enzymatically Hydrolyzed Guar Gum | 7,936.5 Da | bohrium.comnih.govresearchgate.net |

| Native Guar Gum | ~1,700,000 Da | researchgate.net |

| Acid Hydrolyzed Guar Gum (various times) | Decreased with hydrolysis time | |

| Partially Hydrolyzed Guar Gum (PHGG) | ~20,000 Da | nestlehealthscience.commdpi.comnih.gov |

| Radiation Depolymerized Guar Gum | 5,000 - 10,000 Da | barc.gov.in |

Viscometric Molecular Weight Determination

Viscometry provides an alternative method for estimating the molecular weight of polymers. This technique relies on the relationship between the intrinsic viscosity of a polymer solution and its molecular weight, as described by the Mark-Houwink-Sakurada (MHS) equation:

[η] = K * M^a

where [η] is the intrinsic viscosity, M is the viscosity average molecular weight, and K and 'a' are the Mark-Houwink constants, which are specific to the polymer-solvent system and temperature. ijpsr.info The intrinsic viscosity is determined by measuring the viscosity of dilute polymer solutions at different concentrations and extrapolating to zero concentration.

Hydrolysis significantly reduces the viscosity of guar gum solutions. bohrium.comkisti.re.kr For example, a 1% aqueous solution of native guar gum can have a viscosity of 2,000 to 3,000 mPa·s, whereas a 5% solution of partially hydrolyzed guar gum (PHGG) has a viscosity of less than 10 mPa·s. nih.gov This decrease in viscosity directly corresponds to a reduction in molecular weight. One study reported a dramatic decrease in the molecular weight of guar gum from 889,742.06 to 7,936.5 after enzymatic hydrolysis, as determined by viscometry. bohrium.comnih.govresearchgate.net The Huggins coefficient, another parameter obtained from viscometric measurements, has been found to be smaller for degraded guar gum compared to the native form, suggesting a weakening of molecular aggregations after hydrolysis.

Table 2: Viscometric and Molecular Weight Data for Guar Gum

| Sample | Intrinsic Viscosity [η] (dL/g) | Molecular Weight (g/mol) | Reference |

|---|---|---|---|

| Native Guar Gum (near neutral pH) | 9.149 | 967,000 | ijpsr.info |

| Enzymatically Hydrolyzed Guar Gum | - | 7,936.5 | bohrium.comnih.govresearchgate.net |

| Native Guar Gum | - | 889,742.06 | bohrium.comnih.govresearchgate.net |

Advanced Light Scattering Techniques

Advanced light scattering techniques, such as Static Light Scattering (SLS) and Dynamic Light Scattering (DLS), offer powerful tools for characterizing macromolecules in solution. jnanoworld.commdpi.com

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of the scattering angle. This information can be used to determine the weight average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A2), which provides insight into polymer-solvent interactions. mdpi.com

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity over time, which are caused by the Brownian motion of the particles. mdpi.com From these fluctuations, the translational diffusion coefficient can be determined, which can then be used to calculate the hydrodynamic radius (Rh) of the molecules via the Stokes-Einstein equation. DLS is particularly useful for determining the size distribution of particles in the nanometer range. mdpi.com

These techniques are valuable for obtaining absolute molecular weight information without the need for calibration with standards, which is a requirement for GPC. researchgate.net They can provide a comprehensive understanding of the size, shape, and interactions of hydrolyzed guar gum molecules in solution.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the chemical structure of hydrolyzed guar gum and confirming that the hydrolysis process primarily affects the chain length rather than the fundamental chemical nature of the polysaccharide.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups present in a molecule. nih.gov When a sample is irradiated with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule.

FTIR analysis of hydrolyzed guar gum typically shows that the main functional groups of the original guar gum are retained. ubm.robohrium.comnih.govresearchgate.net This indicates that the hydrolysis process cleaves the glycosidic linkages of the mannan (B1593421) backbone without significantly altering the characteristic functional groups of the polysaccharide. nih.gov

The FTIR spectrum of guar gum exhibits several characteristic absorption bands:

A broad peak in the region of 3600–3200 cm⁻¹ is attributed to the stretching vibration of hydroxyl (-OH) groups involved in hydrogen bonding. researchgate.netmdpi.com

A peak around 2925 cm⁻¹ corresponds to the C-H stretching vibrations. ijacskros.com

The region between 1200 and 800 cm⁻¹ contains highly coupled C-C-O, C-OH, and C-O-C stretching modes, which are characteristic of the polysaccharide structure. researchgate.net

Bands in the range of 930-770 cm⁻¹ are associated with the galactose and mannose linkages. researchgate.net

The similarity in the FTIR spectra of native and hydrolyzed guar gum confirms that the basic chemical structure of the galactomannan (B225805) is preserved after hydrolysis. researchgate.net

Table 3: Characteristic FTIR Absorption Bands of Guar Gum

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3600-3200 (broad) | -OH stretching (hydrogen-bonded) | researchgate.netmdpi.com |

| ~2925 | C-H stretching | ijacskros.com |

| ~1645 | O-H bending (water) | researchgate.net |

| ~1435 | CH₂ symmetrical deformations | researchgate.net |

| 1200-800 | C-C-O, C-OH, C-O-C stretching | researchgate.net |

| 930-770 | Galactose and mannose linkages | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the atomic-level structure of molecules. bohrium.com It is based on the principle that atomic nuclei with a non-zero spin will absorb and re-emit electromagnetic radiation at a specific frequency when placed in a magnetic field.

¹H NMR (Proton NMR) provides information about the number and types of hydrogen atoms in a molecule and their chemical environment. researchgate.net In the context of hydrolyzed guar gum, ¹H NMR can be used to confirm the structure and to determine the ratio of mannose to galactose units. bohrium.com

¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for detailed structural elucidation. bohrium.com

Solid-State NMR is particularly useful for analyzing insoluble or poorly soluble polymers like guar gum and its derivatives. nih.gov It can provide information about the conformation and packing of the polymer chains in the solid state.

NMR studies on hydrolyzed guar gum can confirm the preservation of the mannose backbone and the galactose side chains after hydrolysis. bohrium.com For instance, ¹H NMR spectra can be used to monitor the degree of epimerization in chemically modified guar gum. bohrium.com Furthermore, NMR techniques have been employed to study the interactions of hydrolyzed guar gum with other molecules and its metabolic fate. nih.gov

Morphological and Microstructural Analysis

The surface features and internal structure of hydrolyzed guar gum are significantly altered from its native form, impacting its physical properties and applications.

Scanning Electron Microscopy (SEM) and Surface Topography

Scanning Electron Microscopy (SEM) reveals distinct morphological changes in guar gum following hydrolysis. Native guar gum typically appears as granular particles with a somewhat rough surface. researchgate.netresearchgate.net This granular structure contributes to its high viscosity when dissolved in water. researchgate.net

Upon hydrolysis, a noticeable transformation in the surface morphology occurs. The granular form often changes to a more fibrillar or soft structure. researchgate.netpakjas.com.pk This alteration is partly due to the release of water molecules during processes like lyophilization (freeze-drying) used to obtain the final hydrolyzed product. researchgate.net SEM micrographs of hydrolyzed guar gum show deposits of the hydrolyzed co-polymers, indicating a significant change from the original granular and non-cross-linked structure of crude guar gum. researchgate.net Some studies have described the particles of hydrolyzed guar gum as having a spherical shape. researchgate.net

X-ray Diffraction (XRD) for Crystallinity and Amorphous Regions

X-ray diffraction (XRD) is a key technique for analyzing the crystalline and amorphous nature of polymers like guar gum. Native guar gum is largely considered to be amorphous, though some studies report it as semi-crystalline, showing broad peaks or halos in its XRD pattern, which is characteristic of materials lacking long-range order. researchgate.netresearchgate.netcolab.wsresearchgate.netdrawellanalytical.com These broad features are a result of the disordered arrangement of the polymer chains. utah.edu

Interestingly, the process of partial hydrolysis can lead to a slight increase in the crystallinity of guar gum. researchgate.netbohrium.com This is evidenced by the appearance of more defined, albeit still broad, diffraction peaks in the XRD pattern of partially hydrolyzed guar gum (PHGG). For instance, crystalline regions for both native and hydrolyzed guar gum have been reported at a diffraction angle (2θ) of 20.2°. researchgate.net While enzymatic treatment does not fundamentally change the XRD pattern, the lower intensity of the peaks for PHGG suggests the breakdown of the polymer into smaller molecules. researchgate.net The development of some crystallinity is indicated by the appearance of new peaks in the grafted composites. researchgate.net However, other studies have noted that sulfation can lead to a slight amorphization of the material's structure. researchgate.net

Thermal Stability and Degradation Studies

The thermal properties of hydrolyzed guar gum are crucial for its application in food and other industries where it might be subjected to heat treatment.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is used to measure the thermal stability and transitions of macromolecules by detecting changes in heat flow as a function of temperature. psu.eduyoutube.comspringernature.com DSC thermograms of native and hydrolyzed guar gum show different thermal behaviors. bohrium.com For native guar gum, endothermic peaks, which represent energy absorption during processes like melting or glass transition, have been observed at various temperatures, including around 245°C and 313°C, with an exothermic peak (heat release) associated with oxidative decomposition around 350°C or 368°C. researchgate.net

Enzymatic hydrolysis has been shown to reduce the decomposition temperature of guar gum. bohrium.com In some modified forms of guar gum, the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) have been identified at specific values. For instance, in one study, the sodium salt of guar gum showed a Tg at 104.39°C, a Tc at 129.90°C, and a Tm at 286.51°C. researchgate.net Another study on acrylated guar gum reported a Tc at 80.55°C. researchgate.net These findings indicate that chemical modifications, including hydrolysis, can significantly alter the thermal transition points of the polymer.

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles

Thermogravimetric Analysis (TGA) provides information on the thermal stability of a material by measuring its weight change as a function of temperature. TGA studies have indicated that partially hydrolyzed guar gum (PHGG) can exhibit increased thermal stability at higher temperatures compared to native guar gum. bohrium.comnih.govnih.gov The degradation of guar gum primarily occurs through dehydration and depolymerization. pakjas.com.pk

TGA thermograms reveal multiple stages of decomposition. For PHGG, the degradation process can occur over more zones compared to the crude form, suggesting better heat stability. nih.govnih.gov One study showed an initial weight loss of 39–56% in the first stage, followed by a second stage with an initial decomposition temperature (IDT) of 415–450°C and a final decomposition temperature (FDT) of 490–550°C, accounting for about 20% weight loss. nih.gov Despite these changes in degradation profile, TGA results also suggest that no major alterations occur in the chemical structure of PHGG during hydrolysis. researchgate.netnih.gov This enhanced thermal stability is an important characteristic for its use in food products that undergo thermal processing. nih.gov

Monosaccharide Composition and Linkage Analysis

Guar gum is a polysaccharide, specifically a galactomannan. Its chemical structure consists of a linear main chain of β-1,4-linked D-mannopyranosyl units. To this mannan backbone, single α-D-galactopyranosyl units are attached as side branches via 1,6-linkages. researchgate.netcrimsonpublishers.com The ratio of mannose to galactose in guar gum is approximately 2:1. nih.govresearchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Sugar Profile Determination

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the monosaccharide composition of hydrolyzed guar gum. The analysis typically involves the complete acid hydrolysis of the polysaccharide into its constituent sugars, which are then separated, identified, and quantified.

Research findings have demonstrated that native guar gum is a galactomannan composed of a linear backbone of β-(1→4)-linked D-mannopyranosyl units, with single α-(1→6)-linked D-galactopyranosyl units as side chains. nih.gov The ratio of mannose to galactose in native guar gum is typically reported to be approximately 2:1. uga.edu However, the hydrolysis process used to create partially hydrolyzed guar gum (PHGG) can alter this ratio.

One study utilized a sophisticated HPLC method coupled with electrospray ionization and time-of-flight mass spectrometry (HPLC-ESI-Q-ToF-MS) to analyze the sugar profile of a commercial PHGG supplement. mdpi.com In this method, the polysaccharide was first hydrolyzed, and the resulting monosaccharides were derivatized with 1-phenyl-3-methyl-5-pyrazolone (PMP) to facilitate detection. mdpi.com The analysis revealed a surprising reversal in the expected sugar ratio, with a higher concentration of galactose compared to mannose. mdpi.com This suggests that the enzymatic hydrolysis process, likely using an endo-β-D-mannanase, preferentially cleaves the mannan backbone, potentially enriching the final product in galactose-containing fragments. mdpi.com

Another common and standardized approach involves high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD). glycopedia.eu This method offers sensitive quantification of carbohydrates without the need for derivatization. One such analysis performed on a CarboPac™ PA10 column used a sodium hydroxide (B78521) and sodium acetate (B1210297) gradient to separate the monosaccharides. The United States Pharmacopeia (USP) also defines methods for analyzing guar gum, often specifying the use of columns like the Shodex SUGAR SP0810, which are designed for sugar analysis and can be used to calculate the mannose to galactose ratio following acid hydrolysis.

The quantitative results from HPLC analysis are fundamental to understanding the precise composition of hydrolyzed guar gum and ensuring quality control in its production.

Table 1: Monosaccharide Composition of Partially Hydrolyzed Guar Gum (PHGG) Determined by HPLC-ESI-Q-ToF-MS mdpi.com This interactive table summarizes the quantitative findings from a study on a commercial PHGG supplement.

| Monosaccharide | Concentration (mg/g) |

| Galactose | 425.03 |

| Mannose | 269.04 |

| Arabinose | Not Quantified |

| Rhamnose | Not Quantified |

| Xylose | Not Quantified |

Methylation Analysis for Glycosidic Linkage Characterization

Methylation analysis is a powerful and definitive technique for determining the types and positions of glycosidic linkages between monosaccharide residues in a polysaccharide. This multi-step process provides a detailed map of the polymer's architecture, identifying terminal residues, backbone units, and branch points.

The standard procedure for methylation analysis involves several key steps:

Permethylation: All free hydroxyl (-OH) groups on the polysaccharide are converted into methyl ethers (-OCH₃) using a methylating agent like methyl iodide in the presence of a strong base (e.g., Hakomori or NaOH method). uga.edu This step protects the original linkage positions.

Hydrolysis: The permethylated polysaccharide is then completely hydrolyzed, typically with acid, to break all the glycosidic bonds and release the individual methylated monosaccharides.

Reduction: The aldehyde group at the C1 position of each monosaccharide is reduced to a primary alcohol, converting the sugars into their corresponding alditols. This prevents the formation of multiple ring isomers in the subsequent steps.

Acetylation: The newly formed hydroxyl groups (from the reduction step and the original glycosidic linkage positions) are acetylated. The final products are Partially Methylated Alditol Acetates (PMAAs).

Analysis: The resulting mixture of PMAAs is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The different PMAA derivatives are separated by the GC, and the MS provides fragmentation patterns that allow for unambiguous identification of the original linkage position based on the locations of the methyl and acetyl groups. mdpi.com

For hydrolyzed guar gum, methylation analysis confirms the fundamental structure established for its native form. The hydrolysis process primarily shortens the polysaccharide chains but does not alter the nature of the glycosidic linkages themselves. The analysis would therefore identify the same linkage types present in the original guar gum.

The expected results from a methylation analysis of hydrolyzed guar gum would reveal three main derivatives corresponding to the known structure of galactomannan:

Terminal, non-reducing galactose residues: Identified as 2,3,4,6-tetra-O-methyl-1,5-di-O-acetyl-galactitol.

Mannose residues in the backbone: Identified as 2,3,6-tri-O-methyl-1,4,5-tri-O-acetyl-mannitol, confirming the (1→4) linkage.

Mannose branch points: Identified as 2,3-di-O-methyl-1,4,5,6-tetra-O-acetyl-mannitol, confirming the (1→4) and (1→6) linkages where galactose is attached.

Table 2: Expected Partially Methylated Alditol Acetates (PMAAs) from Hydrolyzed Guar Gum This interactive table outlines the expected linkage analysis results for hydrolyzed guar gum, reflecting its core galactomannan structure.

| Original Linkage in Polymer | Corresponding PMAA Derivative | Linkage Type |

| Terminal α-D-Galactopyranosyl | 2,3,4,6-tetra-O-methyl-1,5-di-O-acetyl-galactitol | Terminal |

| (1→4)-linked β-D-Mannopyranosyl | 2,3,6-tri-O-methyl-1,4,5-tri-O-acetyl-mannitol | Backbone |

| (1→4,6)-linked β-D-Mannopyranosyl | 2,3-di-O-methyl-1,4,5,6-tetra-O-acetyl-mannitol | Branch Point |

Rheological and Solution Properties of Hydrolyzed Guar Gum Systems

Viscoelastic Behavior of Aqueous Solutions

Aqueous solutions of hydrolyzed guar (B607891) gum exhibit complex viscoelastic properties, meaning they display both viscous (liquid-like) and elastic (solid-like) characteristics when subjected to deformation.

Under steady shear conditions, solutions of hydrolyzed guar gum, much like their native counterparts, typically demonstrate shear-thinning behavior, where viscosity decreases with an increasing shear rate. nih.govrsc.orgresearchgate.netrsc.org However, at very low shear rates, a Newtonian plateau can be observed, where viscosity remains constant. nih.gov The extent of shear-thinning is often quantified by the flow behavior index (n), derived from the Power Law model. For pseudoplastic (shear-thinning) fluids, the value of 'n' is less than 1. nuft.edu.ua Studies on guar gum derivatives have shown that the flow behavior index increases with polymer concentration. rsc.org

The hydrolysis process significantly impacts the viscosity of guar gum solutions. For instance, acid hydrolyzed guar gum (AHGG) and enzyme hydrolyzed guar gum (EHGG) exhibit substantially lower viscosities compared to crude guar gum. nih.gov This reduction is a direct consequence of the decreased molecular weight. researchgate.net While native guar gum solutions are known for their pseudoplastic nature, extensive hydrolysis can lead to a shift towards Newtonian behavior, especially at higher irradiation doses used for hydrolysis. researchgate.net

Table 1: Comparison of Viscosities of Different Guar Gum Solutions at Low Shear Rate This interactive table provides a comparison of the viscosities of various guar gum solutions at a low shear rate, as reported in a study at 25°C.

| Guar Gum Type | Viscosity (Pa·s) |

| Sigma Crude Guar Gum (SCGG) | 18.59 |

| Crude Guar Gum (CGG) | 1.346 |

| Acid Hydrolyzed Guar Gum (AHGG) | 0.149 |

| Enzyme Hydrolyzed Guar Gum (EHGG) | 0.022 |

Dynamic oscillatory rheology provides deeper insights into the viscoelastic nature of hydrolyzed guar gum solutions by measuring the storage modulus (G') and the loss modulus (G''). G' represents the elastic component (energy stored), while G'' represents the viscous component (energy dissipated as heat).

For guar gum solutions, both G' and G'' typically increase with frequency. researchgate.netnih.gov At lower frequencies, the loss modulus (G'') is often greater than the storage modulus (G'), indicating more liquid-like behavior. researchgate.net As the frequency increases, a crossover point may be reached where G' equals G''. Beyond this crossover frequency, G' becomes dominant, signifying a more elastic, gel-like response. rsc.orgresearchgate.net The crossover frequency itself is dependent on the polymer concentration, decreasing as the concentration increases. rsc.orgresearchgate.netrsc.org This indicates that at higher concentrations, the transition to a more solid-like behavior occurs at lower deformation speeds. Oscillatory experiments on hydrolyzed guar gum solutions have shown behavior typical of weak viscoelastic gels. nih.gov

Influence of Hydrolysis Degree and Molecular Weight Reduction on Rheological Attributes

The degree of hydrolysis is a critical parameter that directly dictates the molecular weight of the resulting hydrolyzed guar gum, and consequently, its rheological properties. researchgate.netpsu.edu Partial hydrolysis leads to a significant reduction in the molecular weight of the native guar gum. researchgate.net This reduction in chain length is the primary reason for the observed decrease in viscosity. researchgate.netpsu.edu

Enzymatic hydrolysis, for example, can decrease the viscosity of a guar gum solution by several orders of magnitude. psu.edu The rate of this molecular weight reduction has been found to be dependent on the initial polymer concentration. psu.edu Specifically for enzymatic hydrolysis, the degradation reaction has been observed to follow zeroth-order kinetics with respect to the guar concentration. psu.edu The intrinsic viscosity, a measure related to the size of the polymer molecule, decreases as hydrolysis proceeds. researchgate.net For instance, the intrinsic viscosity of partially hydrolyzed guar gum has been reported to range from 0.28 to 2.72 dL/g. researchgate.net

Concentration-Dependent Rheological Responses and Polymer Overlap Regimes

The rheological behavior of hydrolyzed guar gum solutions is highly dependent on concentration. rsc.orgresearchgate.net As the concentration of the polymer increases, the viscosity and the degree of shear-thinning also increase. rsc.orgresearchgate.net This is due to the increased frequency of intermolecular interactions and entanglements.

In dilute solutions, the polymer chains are relatively isolated. As the concentration increases, a critical overlap concentration (c*) is reached, where the polymer coils begin to touch and interpenetrate. Above this concentration, in the semi-dilute and entangled regimes, the rheological properties become much more pronounced. researchgate.net Steady shear tests on guar gum solutions have shown a transition from a semi-dilute regime to an entangled regime at higher concentrations. researchgate.net The viscoelasticity is highly dependent on polymer concentration, with the crossover frequency of G' and G'' decreasing as concentration increases, indicating a more structured, solid-like behavior at higher concentrations. rsc.orgresearchgate.netrsc.org

Intermolecular Interactions and Chain Entanglement Phenomena in Solution

In aqueous solutions, guar gum molecules, including their hydrolyzed forms, interact through hydrogen bonding between the hydroxyl groups on the polymer chains. mdpi.commdpi.com These interactions, along with physical chain entanglements, are responsible for the high viscosity of guar gum solutions. The galactose side chains are thought to act as "solubilizers" through steric effects, while galactose-poor regions can lead to intermolecular associations. researchgate.net

Hydrolysis, by shortening the polymer chains, reduces the potential for extensive entanglements, which is a major contributor to the observed decrease in viscosity. psu.edu However, even in hydrolyzed systems, intermolecular interactions play a crucial role in the rheological properties. The formation of "hyperentanglements" based on hydrogen bonding has been proposed to contribute significantly to the viscoelastic profile of guar gum solutions. mdpi.com

Solvent Effects on Solution Rheology and Hydration Behavior

The nature of the solvent significantly influences the rheology and hydration of hydrolyzed guar gum. Water is an excellent solvent for guar gum due to its ability to form strong hydrogen bonds with the polymer's hydroxyl groups.

The pH of the solvent can affect the viscosity. A decrease in intrinsic viscosity has been noted when moving away from a neutral pH, which can be attributed to partial hydrolysis by acid or alkali and changes in the solvent's dielectric constant. ijpsr.info The presence of salts can also impact the rheological properties. While some salts may only moderately affect the complex viscosity, they can lead to a more collapsed chain configuration, resulting in a lower effective volume fraction and reduced viscosity. researchgate.net Conversely, the addition of a co-solvent like isopropyl alcohol can promote the formation of a network of large-scale structures through intermolecular associations, thereby dramatically increasing the elastic response of guar solutions. researchgate.net

Interactions of Hydrolyzed Guar Gum with Other Components and Complex Systems

Biopolymer Blends and Compatibility Studies

The behavior of hydrolyzed guar (B607891) gum in mixed biopolymer systems is of significant interest for creating tailored food textures and functionalities. Its interactions are largely governed by the principles of polymer chemistry, including thermodynamic compatibility and intermolecular forces.

When hydrolyzed guar gum is mixed with proteins like casein in an aqueous environment, phase separation often occurs. This phenomenon is primarily driven by thermodynamic incompatibility between the two macromolecules. In milk systems, for instance, the addition of guar gum can lead to a separation where the guar gum molecules are found in the upper phase, while casein micelles populate the lower phase. researchgate.net This separation is often attributed to a depletion interaction, where the large polysaccharide molecules are excluded from the region around the casein micelles, leading to an osmotic pressure gradient that forces the micelles to aggregate.

Studies on aqueous mixtures of guar gum and casein have shown that phase separation is dependent on factors such as ionic strength and the state of the casein (micellar, molecularly dispersed, etc.). researchgate.net The pH of the solution also plays a crucial role; increasing the pH can enhance the solubility of casein and, consequently, increase the compatibility between casein and guar gum. researchgate.net The interplay between phase separation and gel formation can be manipulated to create specific microstructures. For example, in acidified milk systems containing guar gum, controlling the rate of acidification can lead to either small, dispersed protein micro-gels or extended, filamentous structures, depending on whether protein gelation or phase separation is the dominant process. nih.gov

Table 1: Factors Influencing Guar Gum-Casein Interactions and Phase Separation

| Factor | Observation | Reference |

| Ionic Strength | Phase separation in moderately concentrated mixtures is dependent on ionic strength. | researchgate.net |

| pH | Increasing pH from 6.86 to 9.50 increases casein solubility and compatibility with guar gum. | researchgate.net |

| Protein State | The state of casein (colloidal, associated, dissociated) affects the threshold concentration for phase separation. | researchgate.net |

| Acidification Rate | The kinetics of acidification relative to phase separation kinetics dictates the final microstructure of mixed gels. | nih.gov |

Hydrolyzed guar gum exhibits significant synergistic interactions with other polysaccharides, most notably xanthan gum. While individually they act as thickeners, a combination of guar gum and xanthan gum can form a cohesive gel structure with enhanced viscosity. tamu.edu This synergy is believed to arise from the interaction between the smooth, ribbon-like structure of the xanthan gum molecule and the unsubstituted regions of the guar gum galactomannan (B225805) backbone.

The interaction with locust bean gum, another galactomannan, is also noteworthy. The tendency of galactomannans to synergistically gel with xanthan gum is related to their mannose-to-galactose ratio. nih.gov Locust bean gum, having a lower degree of galactose substitution than guar gum, forms stronger and more elastic gels with xanthan gum. tamu.edunih.gov Hydrolyzed guar gum, while having a similar chemical backbone, would be expected to show weaker gelling synergy with xanthan compared to locust bean gum due to its higher galactose content, but it still contributes to significant viscosity enhancement. tamu.edu Modified guar gum has been explored as a viable substitute for locust bean gum, demonstrating similar synergistic actions with xanthan gum. chimiquephytokem.com

The phenomenon of phase separation observed in hydrolyzed guar gum-protein mixtures is a classic example of thermodynamic incompatibility. In most cases, when two different biopolymers are dissolved in a common solvent, the system will separate into two distinct phases, each enriched with one of the polymers. This is not due to repulsion between the different polymer types, but rather due to the large loss of conformational entropy when the two dissimilar polymer chains are forced to mix.

However, in some systems, stabilization can be achieved. For instance, in oil-in-water emulsions, the presence of whey protein and a xanthan/enzyme-modified guar gum mixture can lead to increased physical stability. nih.gov The stabilization mechanism in these mixed systems can be complex, involving the formation of a protective layer around emulsion droplets or the creation of a network structure in the continuous phase that prevents droplet coalescence. The compatibility and resulting phase behavior are finely tuned by the concentrations of the biopolymers, pH, ionic strength, and the presence of other components. researchgate.net

Interaction with Particulate and Inorganic Materials (e.g., Bentonite (B74815), Silica (B1680970) Particles)

Hydrolyzed guar gum and its derivatives can interact with inorganic particulate materials, leading to the formation of composite materials with unique properties. A study on carboxymethyl guar gum (a derivative of guar gum) demonstrated its ability to form superabsorbent hydrogels when cross-linked and reinforced with bentonite and silica particles. acs.orgresearchgate.net

The incorporation of bentonite, a type of clay, into the guar gum-based hydrogel network enhances its structural integrity. The subsequent addition of silica particles can further improve the water absorption capacity of the composite material. acs.orgresearchgate.net The interaction between the polysaccharide and the inorganic particles is likely mediated by hydrogen bonding and other intermolecular forces. acs.org These composite materials have potential applications in areas requiring high water absorbency. The positive effect of silica reinforcement has also been observed in bentonite clay-based geopolymers, suggesting a general principle of improved mechanical properties through such additions. researchgate.net

Table 2: Effect of Inorganic Particle Reinforcement on Carboxymethyl Guar Gum Hydrogel Properties

| Reinforcing Material | Observation | Reference |

| Bentonite | Reinforces the hydrogel structure. | acs.orgresearchgate.net |

| Silica Particles | Demonstrates a positive effect on water uptake capacity. | acs.orgresearchgate.net |

Biointerface Interactions in Research Models

In the context of biological systems, hydrolyzed guar gum exhibits important interactions at biointerfaces, particularly within the gastrointestinal tract. As a soluble, non-viscous dietary fiber, it is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is fermented by the gut microbiota.

In vitro fermentation models using human fecal samples have shown that partially hydrolyzed guar gum (PHGG) acts as a prebiotic, stimulating the growth of beneficial bacteria. nih.govresearchgate.net Studies have demonstrated that PHGG, regardless of its molecular weight (ranging from 5 kDa to 20 kDa), increases the relative abundance of beneficial bacteria such as Bifidobacterium, Faecalibacterium, and Bacteroides. nih.gov This fermentation leads to the production of short-chain fatty acids (SCFAs), such as butyrate (B1204436), propionate (B1217596), and acetate (B1210297). nih.govresearchgate.net

Research has highlighted the synergistic effect of PHGG with specific probiotic strains. For instance, in combination with Clostridium butyricum, PHGG was shown to have the highest fermentability among several dietary fibers, leading to enhanced bacterial growth and significantly higher butyrate production. ffhdj.com These biointerface interactions within the gut environment are the basis for many of the health-related research findings associated with PHGG consumption. nih.gov

Interactions with Microbial Systems (e.g., in vitro fermentation and microbiota modulation)

Hydrolyzed guar gum, often referred to as partially hydrolyzed guar gum (PHGG), is recognized for its significant interactions with microbial systems, particularly within the gastrointestinal tract. As a prebiotic dietary fiber, it resists digestion in the upper gastrointestinal tract and undergoes fermentation by the microbiota in the distal intestine and colon. nih.gov This fermentation process leads to the modulation of the gut microbiota composition and the production of various metabolites, most notably short-chain fatty acids (SCFAs).

In vitro fermentation studies using human and animal fecal inocula have consistently demonstrated the selective stimulation of beneficial bacteria by PHGG. Research has shown that PHGG is readily fermentable and supports the growth of specific bacterial genera. iranarze.ir For instance, a study involving in vitro fermentation with fecal samples from healthy individuals found that PHGG supplementation led to a significant increase in the phylum Bacteroidetes and the genus Parabacteroides. nih.goviranarze.ir The abundance of Parabacteroides increased from 3.48% to 10.62% of sequence reads after 24 hours of fermentation. nih.gov Other studies have confirmed the proliferation of beneficial genera such as Bifidobacterium, Lactobacillus, Faecalibacterium, Agathobaculum butyriciproducens, and Lachnospira pectinoschiza following PHGG fermentation. iranarze.irfrontiersin.orgnih.gov Conversely, PHGG has been shown to inhibit the growth of potentially pathogenic bacteria like Escherichia-Shigella, Klebsiella, and Dorea. nih.gov

These microbial interactions underscore the role of hydrolyzed guar gum as a prebiotic that can selectively modulate the gut microbiome and its metabolic output. The specific changes in bacterial populations and the resulting SCFA profiles are key to its physiological effects. frontiersin.orgnih.gov

Table 1: Summary of In Vitro Fermentation Studies on Hydrolyzed Guar Gum

| Study Focus | Key Findings on Microbiota Modulation | Key Findings on SCFA Production | Reference |

|---|---|---|---|

| PHGG Fermentation by Human Fecal Microbiota | Increased Parabacteroides (from 3.48% to 10.62%) and Bacteroidetes (from 45.89% to 50.29%). nih.gov Stimulated Bacteroides and Phascolarctobacterium. iranarze.ir | Over a 2-fold difference in total SCFA production among individuals. Average SCFA ratio (acetate:propionate:butyrate) was 30:45:25. rsc.org | nih.goviranarze.irrsc.org |

| PHGG Fermentation by Chinese Individuals' Fecal Microbiota | Stimulated the growth of Bifidobacterium and Faecalibacterium. nih.gov Inhibited the growth of Escherichia-Shigella, Klebsiella, and Dorea. nih.gov | Induced production of acetic acid and butyric acid. nih.gov | nih.gov |

| Hydrolyzed Guar Gum Fermentation by Pig Fecal Microbiota | Improved the abundance of Clostridium sensu stricto 1 and Bifidobacterium. researchgate.net | Low molecular weight fraction (<1 kDa) showed rapid production of lactate, acetate, and propionate. researchgate.net Fraction from 1-10 kDa showed the highest yield of total SCFAs and butyrate. researchgate.net | researchgate.net |

| Effect of Guar Gum Molecular Weight on Fermentation | Not specified. | The 400-kDa fraction produced the greatest concentrations of total SCFA at 8 hours and the highest amounts of butyrate at 24 hours. nih.gov Molecular weight was positively correlated with acetate and negatively with propionate production. nih.gov | nih.gov |

Adsorption and Surface Interaction Mechanisms (e.g., soil particles, interfaces)

The interaction of hydrolyzed guar gum with various surfaces is primarily governed by adsorption, a process driven by several molecular forces. The principal mechanism for the adsorption of guar gum and its derivatives onto solid-liquid interfaces, such as mineral and soil particles, is hydrogen bonding. researchgate.netuq.edu.au The abundant hydroxyl (-OH) groups in the galactomannan structure of guar gum are available to form hydrogen bonds with surfaces. researchgate.netjournal-aprie.com

Studies investigating the adsorption of guar gum on minerals like talc (B1216) and quartz have confirmed that hydrogen bonding is a major driving force, often more significant than electrostatic or hydrophobic forces. researchgate.netuq.edu.aunih.gov The adsorption on talc, for example, was not significantly affected by changes in pH or ionic strength, which rules out electrostatic forces as the primary driver. uq.edu.au While electrostatic interactions can play a role, their nature depends on the specific derivative and the surface charge of the particle. For instance, carboxymethyl guar gum (CMG), being anionic, may experience electrostatic repulsion with negatively charged quartz surfaces, whereas cationic guar gum (CGG) would experience electrostatic attraction. nih.gov

In the context of soil stabilization, hydrolyzed guar gum interacts with soil particles by coating them and filling the interstitial pores. researchgate.net Upon hydration, the polymer forms a hydrogel, which creates a network of bonds between soil particles and free water, linked by hydrogen bonds. journal-aprie.come3s-conferences.org This action enhances the adhesion and bonding between soil particles, leading to an increase in the soil's mechanical strength and a decrease in its permeability. researchgate.nete3s-conferences.orge3s-conferences.org The formation of a thick film of guar gum hydrogel around soil particles can clog voids, thereby impeding water flow. researchgate.net

The adsorption process is generally strong, with studies noting a lack of desorption, suggesting a robust binding to solid surfaces. uq.edu.au This strong interaction is utilized in various applications, from acting as a depressant in mineral flotation to a flocculant in water treatment and a stabilizer in soil engineering. researchgate.netresearchgate.netbohrium.com In flocculation, guar gum aids in the aggregation of destabilized colloidal impurities, and structural analysis has shown that hydrogen bonding between the gum and pollutant particles is a key mechanism in this process. nih.govagrogums.com

Table 2: Adsorption and Interaction Mechanisms of Guar Gum on Various Surfaces

| Interacting Surface | Primary Interaction Mechanism(s) | Observed Effects | Reference(s) |

|---|---|---|---|

| Talc/Quartz Minerals | Hydrogen bonding (primary), Electrostatic interaction. researchgate.netnih.gov | Strong adsorption, decrease in negative zeta potential of talc without charge reversal. uq.edu.au | researchgate.netuq.edu.aunih.gov |

| Soil Particles (Clay, etc.) | Hydrogen bonding, hydrogel formation, coating of particles, pore filling. journal-aprie.comresearchgate.nete3s-conferences.org | Increased soil strength and stiffness, reduced permeability and hydraulic conductivity. journal-aprie.comresearchgate.net | journal-aprie.comresearchgate.nete3s-conferences.orge3s-conferences.org |

| Colloidal Impurities (in water) | Flocculation, Hydrogen bonding, Adsorption. nih.govagrogums.com | Increased settling of impurities, reduction of water turbidity. agrogums.com | nih.govagrogums.com |

| Air-Water Interface | Formation of a complex via hydrogen bonding and/or hydrophobic interactions (with proteins). researchgate.net | Formation of an elastic surface film, enhanced foam stability. researchgate.net | researchgate.net |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1-Chloro-2,4-dinitrobenzene |

| 5-hydroxytryptamine |

| Acetic acid |

| Acrylamide |

| Alum |

| Butyrate / Butyric acid |

| Butyrate |

| Carboxymethyl guar gum |

| Cationic guar gum |

| Dopamine |

| Fluoxetine |

| Gellan gum |

| Lactate |

| Nisin |

| Polyacrylamide |

| Propionate / Propionic acid |

| Succinate |

| Sucrose |

| Urea |

Mechanisms of Action and Functional Contributions in Research Contexts

Molecular Mechanisms Underlying Viscosity Reduction Upon Hydrolysis

Guar (B607891) gum, a galactomannan (B225805) polysaccharide, derives its high viscosity in aqueous solutions from its high molecular weight and the extensive hydrogen bonding network formed by its long, entangled polymer chains. altrafine.comajer.org The process of hydrolysis introduces a fundamental change to this structure, leading to a significant reduction in viscosity. This is primarily achieved by the cleavage of glycosidic bonds within the polymer backbone, which reduces the average molecular weight and chain length of the polysaccharide. nih.gov

The primary structure of guar gum consists of a linear main chain of β-1,4-linked D-mannopyranosyl units with single α-1,6-linked D-galactopyranosyl units as side branches. nih.gov Hydrolysis targets the β-1,4-glycosidic linkages in the mannan (B1593421) backbone, effectively breaking the long polymer into smaller fragments. ncsu.eduresearchgate.net This depolymerization can be induced through several methods, including enzymatic, acid, and physical processes like irradiation. researchgate.net

Enzymatic Hydrolysis: This is a highly specific method for reducing guar gum's viscosity. Enzymes such as β-mannanase catalyze the random cleavage of the internal β-1,4-mannosidic bonds in the guar backbone. ncsu.eduresearchgate.net Other enzymes like cellulase (B1617823) and pectinase (B1165727) can also be employed to achieve depolymerization. nih.govresearchgate.net The enzymatic action systematically shortens the polysaccharide chains, which diminishes their ability to entangle and immobilize water molecules, thus causing a dramatic drop in solution viscosity. researchgate.net For instance, treatment with β-mannanase can reduce the molecular weight of native guar gum from approximately 588,147 Da to as low as 8,023 Da for the partially hydrolyzed form (PHGG). researchgate.net

Acid Hydrolysis: The use of acids, such as hydrochloric acid (HCl), also leads to the cleavage of glycosidic bonds. ubm.ro This process is considered a random scission event. researchgate.netijpsr.info The degradation is more pronounced at lower pH values and higher temperatures. researchgate.netknowde.com Acid hydrolysis effectively disintegrates high molecular weight guar gum chains into lower molecular weight fragments, which weakens the intermolecular aggregations and reduces viscosity. ubm.ro

The core mechanism for viscosity reduction across all hydrolysis methods is the decrease in the polymer's hydrodynamic volume and the reduction of intermolecular chain entanglements. nih.govresearchgate.net While native guar gum forms a complex, overlapping network in solution, the shorter chains of hydrolyzed guar gum have fewer points of contact and a reduced capacity for entanglement, leading to a much lower viscosity. researchgate.net

| Hydrolysis Method | Key Agent | Effect on Molecular Weight (MW) | Resulting Viscosity | Reference |

|---|---|---|---|---|

| Enzymatic | β-Mannanase | Significant reduction (e.g., from ~588 kDa to ~8 kDa) | Drastic reduction (e.g., from 1883 mPas to 2.90 mPas for 1% solution) | researchgate.netresearchgate.net |

| Enzymatic | Cellulase | Substantial reduction | Significant reduction (e.g., to as low as 4 cps) | nih.gov |

| Acid | HCl | Significant reduction | Substantial reduction (Intrinsic viscosity dropped from 11.99 dL/g to 2.01 dL/g after 60 min) | ubm.ro |

| Physical | Gamma Irradiation | Depolymerization | Reduction from ~10000 cps to ~1 cps | knowde.com |

Role in Modulating Solution Dynamics and Mass Transport Phenomena

The hydrolysis of guar gum fundamentally alters the rheological behavior of its solutions, which in turn influences mass transport within the medium. Native guar gum solutions are known for their non-Newtonian, pseudoplastic (shear-thinning) properties, where viscosity decreases as the shear rate increases. ajer.orgnih.gov This behavior is a direct result of the entanglement of high molecular weight polymer chains, which align in the direction of flow under shear, reducing resistance. ajer.org

Upon hydrolysis, the depolymerization of guar gum leads to a significant shift in these dynamics. As the polymer chains are shortened, the degree of intermolecular entanglement is drastically reduced. researchgate.net Consequently, solutions of hydrolyzed guar gum exhibit significantly lower viscosity and a transition from shear-thinning to more Newtonian-like flow behavior, especially at lower concentrations. ubm.roknowde.com In a Newtonian fluid, viscosity is independent of the shear rate. Studies have shown that while native guar gum and mildly hydrolyzed gum exhibit shear-thinning characteristics, more extensively hydrolyzed products display nearly Newtonian flow. researchgate.netubm.ro

This modulation of solution dynamics has important implications for mass transport phenomena. In high-viscosity systems formed by native guar gum, the movement of molecules and particles is hindered by the dense polymer network. By reducing the viscosity, hydrolyzed guar gum creates a less restrictive environment, facilitating more efficient mass transport. For example, in the context of physiological systems, partially hydrolyzed guar gum (PHGG) has been shown to increase small intestinal transit. nih.gov This suggests that the lower viscosity of the hydrolyzed form allows for easier movement of materials through the gastrointestinal tract, unlike the highly viscous native gum which can significantly slow down passage. The reduced viscosity and weakened intermolecular associations, as indicated by a smaller Huggins coefficient for hydrolyzed guar, facilitate these effects. knowde.com

Fundamental Insights into Gelation, Sol-Gel Transitions, and Network Formation

The process of gelation involves the formation of a continuous, three-dimensional network of polymers that entraps the solvent, leading to a transition from a liquid-like state (sol) to a solid-like state (gel). Native guar gum can form thermo-reversible gels and exhibits gel-like properties through inter-polymer interactions and network formation, even without chemical cross-linkers, particularly at higher frequencies in dynamic viscoelastic measurements. nih.gov The formation of stronger gels can be induced by adding cross-linking agents, such as borate (B1201080) ions, which form bonds with the diol groups on the guar gum molecules. nih.gov

Hydrolysis significantly impacts these gelation properties. The shorter polymer chains of hydrolyzed guar gum possess fewer potential sites for intermolecular association and cross-linking per chain. This structural change generally leads to the formation of weaker gels or may inhibit gel formation altogether under conditions that would cause native guar gum to gel. The cross-linking density of the resulting network is reduced, which affects the mechanical strength and stability of the hydrogel. nih.gov

Structure-Function Relationships in Modulating Biomolecular Interactions

The hydrolysis of guar gum, by reducing its molecular weight and altering its physical properties, significantly modifies its interaction with biological systems and molecules. While the basic chemical structure of the galactomannan monomer is preserved, the dramatic decrease in polymer size is a key determinant of its altered biological function. nih.govresearchgate.net

One of the most significant functional changes is the transformation of guar gum into a soluble prebiotic fiber. Native guar gum's high viscosity limits its use as a dietary fiber at physiologically beneficial concentrations. researchgate.net Partially hydrolyzed guar gum (PHGG), with its low viscosity, can be consumed at higher amounts and has been shown to modulate the gut microbiota. nih.gov Studies have demonstrated that PHGG with a medium molecular weight (2,000-10,000 Da) can promote the growth of beneficial bacteria such as Bacteroidetes and inhibit others like Desulfovibrio. nih.gov This modulation of the gut microbiome is a direct consequence of the smaller polysaccharides being more accessible for fermentation by specific gut bacteria.

Furthermore, the altered structure of hydrolyzed guar gum influences its interaction with host systems at a molecular level. Research using animal models has shown that consumption of PHGG can affect gene expression profiles in the intestinal mucosa. Specifically, it has been observed to influence the expression of genes involved in cholesterol absorption and host defense functions. researchgate.net This suggests that the hydrolyzed fragments can interact with intestinal cells or signaling pathways in ways that the larger, more viscous native gum cannot. The ability of PHGG to increase the production of short-chain fatty acids (SCFAs) in the gut is another critical biomolecular interaction, as SCFAs are known signaling molecules that have wide-ranging effects on host metabolism and health. nih.gov

These findings illustrate a clear structure-function relationship: the reduction in molecular weight via hydrolysis transforms guar gum from a simple viscous agent into a bioactive compound capable of specific and beneficial interactions with the gut microbiome and host intestinal cells. researchgate.netnih.gov

Advanced Research Applications and Future Directions

Potential in Controlled Release Systems and Polymer Matrix Development (Mechanism-focused, not clinical)

The unique properties of hydrolyzed guar (B607891) gum make it a compelling candidate for the design of sophisticated controlled release systems. Its ability to form hydrogels, coupled with its biodegradability and tunable properties, allows for the precise engineering of matrices that can encapsulate and release active compounds in a controlled manner.

Polymer Matrix Design and Engineering